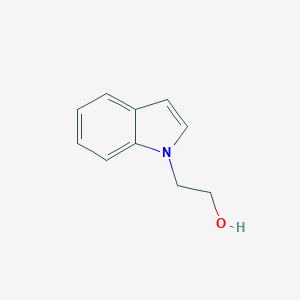

2-(1H-Indol-1-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-indol-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-6,12H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUVMGYIPOWLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547961 | |

| Record name | 2-(1H-Indol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121459-15-2 | |

| Record name | 1H-Indole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121459-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Indol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 2-(1H-Indol-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Indol-1-yl)ethanol is a derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds and natural products. Understanding its physicochemical properties is fundamental for its application in medicinal chemistry, drug design, and development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of the available data.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. It is important to note that some of the available data are based on predictions and require experimental verification for precise applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | [1] |

| Melting Point | 42-43 °C | |

| Boiling Point | 141-142 °C at 2.5 Torr | |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | |

| pKa (Predicted) | 14.87 ± 0.10 | |

| LogP (Predicted) | 1.7 | [1] |

| Solubility | Slightly soluble in water. Soluble in ethanol, methanol, and chloroform. | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2.

Boiling Point Determination (Siwoloboff Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

-

Thiele tube or other heating bath

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A few drops of this compound are placed in the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer, and both are immersed in a heating bath (e.g., a Thiele tube filled with mineral oil). The liquid level in the bath should be above the sample level in the test tube.

-

Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed.

-

Recording: The liquid in the bath is allowed to cool slowly while stirring. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

System Equilibration: The chosen solvent (e.g., water, ethanol) is saturated with this compound by adding an excess amount of the compound to the solvent in a conical flask.

-

Shaking: The flask is sealed and agitated in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to remove any remaining suspended particles.

-

Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of the dissolved this compound is determined using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is calculated and expressed in units such as g/L or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the hydroxyl group in this compound.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) in a beaker.

-

Titration Setup: The pH electrode is calibrated and immersed in the sample solution. The solution is stirred gently.

-

Titration: The standardized base solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Collection: The pH is recorded against the volume of titrant added, continuing well past the equivalence point.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of this compound, a measure of its lipophilicity.[3][4][5]

Apparatus:

-

Separatory funnel or centrifuge tubes

-

Shaker

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Phase Preparation: Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. The mixture is then allowed to stand for the phases to separate completely, or centrifugation is used.

-

Quantification: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Experimental Workflow for LogP Determination

Caption: Workflow for determining the LogP value of this compound.

Conclusion

The physicochemical properties of this compound presented in this guide provide a foundational dataset for researchers in drug discovery and development. The provided experimental protocols offer a framework for the in-house determination and verification of these crucial parameters. Accurate characterization of these properties is essential for predicting the pharmacokinetic and pharmacodynamic behavior of this compound and for the rational design of new indole-based therapeutic agents. Further experimental validation of the predicted values is highly recommended for any application requiring precise data.

References

- 1. 2-(1H-indol-2-yl)ethanol | C10H11NO | CID 11788463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 2-(1H-Indol-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 2-(1H-Indol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the relative scarcity of published experimental data for this specific isomer compared to its 2- and 3-substituted counterparts, this document combines theoretical predictions with established spectral characteristics of its constituent functional groups.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol . The structure consists of an indole ring system where the nitrogen atom is substituted with a 2-hydroxyethyl group.

Structure:

Predicted and Expected Spectral Data

The following tables summarize the predicted and expected spectral data for this compound based on established principles of NMR, IR, and MS spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.65 | d | 1H | H-4 | Expected to be the most downfield of the aromatic protons. |

| ~7.20-7.30 | m | 2H | H-5, H-6 | Complex multiplet due to overlapping signals. |

| ~7.10 | d | 1H | H-7 | |

| ~7.05 | d | 1H | H-2 | |

| ~6.50 | d | 1H | H-3 | |

| ~4.20 | t | 2H | N-CH₂ | Triplet due to coupling with the adjacent CH₂ group. |

| ~3.90 | t | 2H | CH₂-OH | Triplet due to coupling with the adjacent N-CH₂ group. |

| ~1.5-2.0 | br s | 1H | OH | Chemical shift can vary with concentration and solvent. |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~136.0 | C-7a | |

| ~128.8 | C-3a | |

| ~128.5 | C-2 | |

| ~121.5 | C-5 | |

| ~120.0 | C-6 | |

| ~109.5 | C-4 | |

| ~101.5 | C-3 | |

| ~62.0 | CH₂-OH | |

| ~50.0 | N-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3500-3200 | Strong, Broad | O-H | Stretching |

| 3100-3000 | Medium | C-H (aromatic) | Stretching |

| 2960-2850 | Medium | C-H (aliphatic) | Stretching |

| 1600-1450 | Medium-Weak | C=C (aromatic) | Stretching |

| 1300-1000 | Strong | C-N | Stretching |

| 1050-1150 | Strong | C-O | Stretching |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 161 | [M]⁺ | Molecular ion peak. |

| 130 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical, a common fragmentation for primary alcohols. |

| 117 | [Indole]⁺ | Fragmentation resulting in the stable indole cation. |

| 90 | Further fragmentation of the indole ring. |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility and accurate interpretation.

Synthesis of this compound

A general and reliable method for the N-alkylation of indole can be adapted for the synthesis of this compound.

Materials:

-

Indole

-

2-Bromoethanol or 2-Chloroethanol

-

Sodium hydride (NaH) or Potassium hydroxide (KOH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of indole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the sodium salt of indole.

-

Add 2-bromoethanol dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. Researchers are encouraged to perform their own experimental analyses to confirm and expand upon the predicted data presented herein.

Potential Biological Activities of 2-(1H-Indol-1-yl)ethanol: A Technical Guide

Disclaimer: Direct experimental data on the biological activities of 2-(1H-Indol-1-yl)ethanol is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential biological activities of this compound by drawing analogies from its well-researched structural isomer, 2-(1H-indol-3-yl)ethanol (tryptophol), and the broader class of indole derivatives. The experimental protocols and signaling pathways described herein are based on studies of these related compounds and are intended to serve as a foundational framework for future research on this compound.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] this compound, an aromatic alcohol featuring an ethanol group at the N-1 position of the indole ring, is a relatively understudied member of this family. Its structural isomer, tryptophol, where the ethanol group is at the C-3 position, is a well-characterized metabolite of tryptophan with documented anti-inflammatory, antimicrobial, and central nervous system effects.[2][3][4] This technical guide will explore the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound based on the established biological profile of tryptophol and other indole derivatives.

Potential Anticancer Activity

Indole derivatives have demonstrated significant potential in oncology by targeting various cellular mechanisms and signaling pathways involved in cancer progression.[1][5] While no direct anticancer studies on this compound have been reported, tryptophol has been shown to induce apoptosis in cancer cells.[3]

Inferred Mechanism of Action

The anticancer activity of indole compounds is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. For instance, some indole derivatives have been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[6] Tryptophol's ability to induce apoptosis is linked to caspase-8 cleavage.[3] It is plausible that this compound could exhibit similar cytotoxic effects on cancer cell lines.

Quantitative Data for Related Indole Derivatives

The following table summarizes the cytotoxic activity of a representative indole derivative against various cancer cell lines.

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| Indole Compound 1c | HepG2 (Liver Cancer) | LC50 | 0.9 | [7] |

| MCF-7 (Breast Cancer) | LC50 | 0.55 | [7] | |

| HeLa (Cervical Cancer) | LC50 | 0.50 | [7] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.[1][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.[8]

-

Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Potential Anti-inflammatory Activity

Several indole derivatives exhibit anti-inflammatory properties by modulating key inflammatory pathways.[5][9] Tryptophol and its acetylated derivative have demonstrated significant anti-inflammatory effects, suggesting a similar potential for this compound.[10][11]

Inferred Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of tryptophol acetate are mediated through the downregulation of Toll-like receptor 4 (TLR4), Interleukin-1 receptor (IL-1R), and Tumor Necrosis Factor receptor (TNFR) signaling pathways. This leads to the suppression of the nuclear factor-kappa B (NF-κB) activity, a key transcription factor for pro-inflammatory cytokines.[10][11] Tryptophol also modulates immune responses through the aryl hydrocarbon receptor (AhR).[3]

Quantitative Data for Tryptophol

The anti-inflammatory activity of tryptophol has been quantified by its ability to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1).

| Compound | Cell Line | Assay | Concentration (µM) | % Inhibition of MCP-1 | Reference |

| Tryptophol | 3T3-L1 adipocytes | MCP-1 Inhibition | 25 | ~20% | [2] |

| 50 | ~40% | [2] | |||

| 100 | ~60% | [2] |

Experimental Protocol: MCP-1 Inhibition Assay

This protocol details the method to assess the anti-inflammatory effect of a compound by measuring the inhibition of MCP-1 production in adipocytes.[2]

Objective: To evaluate the effect of this compound on the production of MCP-1 in differentiated 3T3-L1 adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose

-

Fetal Bovine Serum (FBS)

-

Insulin, Dexamethasone, IBMX

-

Lipopolysaccharide (LPS)

-

This compound

-

MCP-1 ELISA kit

Procedure:

-

Cell Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation into adipocytes using a differentiation medium containing IBMX, dexamethasone, and insulin for 48 hours, followed by a medium with insulin for another 4-6 days.[2]

-

Compound Treatment: Pre-treat the differentiated adipocytes with various concentrations of this compound for 1 hour.[2]

-

Inflammatory Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to the wells (except for the negative control) and incubate for 24 hours.[2]

-

MCP-1 Measurement: Collect the cell culture supernatants and measure the concentration of MCP-1 using a commercial ELISA kit according to the manufacturer's instructions.[2]

-

Data Analysis: Calculate the percentage of MCP-1 inhibition by the test compound compared to the LPS-treated control.

Potential Antimicrobial Activity

Indole and its derivatives are known to possess a broad spectrum of antimicrobial activities against various pathogens, including bacteria and fungi.[12][13][14] Tryptophol has demonstrated notable antifungal activity.[4]

Inferred Mechanism of Action

The antimicrobial mechanisms of indole derivatives are diverse and can include the disruption of cell membrane integrity, inhibition of biofilm formation, and interference with bacterial quorum sensing.[4][13] The presence of the indole ring is crucial for these activities.

Quantitative Data for Related Indole Derivatives

The antimicrobial efficacy of indole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC).

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Indole-triazole derivative | Staphylococcus aureus | MIC | 3.125-50 | [12] |

| MRSA | MIC | 3.125-50 | [12] | |

| Escherichia coli | MIC | 3.125-50 | [12] | |

| Candida albicans | MIC | 3.125-50 | [12] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

Sabouraud Dextrose Broth (SDB) for fungi

-

This compound

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the broth in a 96-well plate.[12]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on its isomer, tryptophol, and the broader family of indole derivatives provides a strong basis for predicting its potential as a bioactive molecule. The structural similarities suggest that this compound is a promising candidate for investigation as an anticancer, anti-inflammatory, and antimicrobial agent. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive roadmap for researchers and drug development professionals to initiate and advance the study of this intriguing indole derivative. Further research is warranted to elucidate the specific biological profile of this compound and validate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. The study of tryptophol containing emulgel on fungal reduction and skin irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving anticancer activity towards colon cancer cells with a new p53-activating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 8. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chesci.com [chesci.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Tryptophol Acetate and Tyrosol Acetate, Small-Molecule Metabolites Identified in a Probiotic Mixture, Inhibit Hyperinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]

The Genesis of a Bioactive Molecule: A Technical Guide to the Natural Occurrence and Biosynthesis of Indole-3-Ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Indole-3-ethanol, also known as tryptophol, and its derivatives are a class of indole compounds that have garnered significant interest within the scientific community. These molecules are not only products of secondary metabolism in a diverse range of organisms but also exhibit various bioactive properties. This technical guide provides an in-depth exploration of the natural sources of these compounds and the intricate biosynthetic pathways that lead to their formation.

Natural Occurrence of Indole-3-Ethanol and Its Derivatives

Indole-3-ethanol is a metabolite found across multiple biological kingdoms, including plants, fungi, bacteria, and even marine organisms.[1] Its presence is often linked to the metabolism of the amino acid tryptophan.

Table 1: Natural Occurrence of Indole-3-Ethanol and Related Derivatives

| Organism Type | Specific Examples | Compound(s) Detected | Reference(s) |

| Plants | Cucumis sativus (cucumber), Pinus sylvestris (Scots pine) | Indole-3-ethanol (Tryptophol) | [2][3] |

| Fungi | Saccharomyces cerevisiae, Candida albicans, Ectomycorrhizal fungi (Astraeus odoratus, Gyrodon suthepensis, etc.) | Indole-3-ethanol (Tryptophol) | [3][4] |

| Bacteria | Intestinal microbiota (Clostridium spp., Bacteroides spp.), Pantoea agglomerans | Indole-3-ethanol (Tryptophol) | [5][6] |

| Marine Organisms | Marine sponge Ircinia spiculosa, Marine sponge-derived yeast Pichia membranifaciens | Indole-3-ethanol (Tryptophol), 2-(1H-indol-3-yl)ethyl 2-hydroxypropanoate | [7][8] |

Biosynthesis of Indole-3-Ethanol

The biosynthesis of indole-3-ethanol primarily originates from the amino acid L-tryptophan through several interconnected pathways. The most prominent of these are the Indole-3-Pyruvic Acid (IPyA) pathway and the Tryptamine (TAM) pathway. Both pathways converge at the intermediate indole-3-acetaldehyde, which is then reduced to indole-3-ethanol.

The Indole-3-Pyruvic Acid (IPyA) Pathway

The IPyA pathway is considered a major route for the biosynthesis of indole-containing compounds in plants and various microorganisms.[4][9]

Caption: The Indole-3-Pyruvic Acid (IPyA) biosynthetic pathway.

In this pathway, L-tryptophan is first converted to indole-3-pyruvic acid by a tryptophan aminotransferase. Subsequently, IPyA is decarboxylated to form indole-3-acetaldehyde by an IPyA decarboxylase.

The Tryptamine (TAM) Pathway

The Tryptamine (TAM) pathway represents an alternative route for the synthesis of indole-3-acetaldehyde from tryptophan.[10]

Caption: The Tryptamine (TAM) biosynthetic pathway.

This pathway is initiated by the decarboxylation of L-tryptophan to tryptamine, a reaction catalyzed by tryptophan decarboxylase.[11][12] Tryptamine is then converted to indole-3-acetaldehyde by an amine oxidase.

The Final Reduction Step

Both the IPyA and TAM pathways converge on the formation of indole-3-acetaldehyde. This intermediate is then reduced to indole-3-ethanol by the action of indole-3-acetaldehyde reductase, an enzyme that can utilize either NADH or NADPH as a cofactor.[2][13][14]

Experimental Protocols

Extraction and Quantification of Indole-3-Ethanol from Plant Tissues

This protocol is adapted from methodologies used for auxin analysis.[15][16]

Caption: Workflow for the extraction of indole-3-ethanol.

Methodology:

-

Sample Preparation: Freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.

-

Extraction: Add 1 mL of pre-chilled 80% methanol containing an antioxidant (e.g., butylated hydroxytoluene) to the powdered tissue. Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

-

Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the indole compounds with methanol.

-

-

Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Analysis: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) and analyze by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.[15][16]

In Vitro Assay for Indole-3-Acetaldehyde Reductase Activity

This protocol is based on the characterization of indole-3-acetaldehyde reductases from Cucumis sativus.[2]

Methodology:

-

Enzyme Extraction: Homogenize plant tissue or microbial cells in an appropriate extraction buffer (e.g., phosphate buffer, pH 7.0) containing a reducing agent (e.g., dithiothreitol). Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (pH 6.1-7.0)

-

NADH or NADPH as a cofactor

-

Indole-3-acetaldehyde as the substrate

-

Crude enzyme extract

-

-

Assay: Initiate the reaction by adding the enzyme extract. Monitor the oxidation of NADH or NADPH by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH or NADPH.

Conclusion

The natural occurrence of indole-3-ethanol and its derivatives across diverse biological systems highlights their fundamental role in tryptophan metabolism. The elucidation of their biosynthetic pathways, primarily the IPyA and TAM pathways, provides a roadmap for understanding their regulation and potential for biotechnological applications. The provided experimental protocols offer a starting point for researchers to investigate these fascinating molecules further, paving the way for new discoveries in drug development and plant science.

References

- 1. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Isolation and characterization of indole-3-acetaldehyde reductases from Cucumis sativus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tryptophol - Wikipedia [en.wikipedia.org]

- 4. Biosynthetic pathway of indole-3-acetic acid in ectomycorrhizal fungi collected from northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Tryptophan decarboxylase - Wikipedia [en.wikipedia.org]

- 12. Targeting tryptophan decarboxylase to selected subcellular compartments of tobacco plants affects enzyme stability and in vivo function and leads to a lesion-mimic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole-3-acetaldehyde reductase (NADPH) - Wikipedia [en.wikipedia.org]

- 14. Indole-3-acetaldehyde reductase (NADH) - Wikipedia [en.wikipedia.org]

- 15. A high-throughput method for the quantitative analysis of indole-3-acetic acid and other auxins from plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academicjournals.org [academicjournals.org]

2-(1H-Indol-1-yl)ethanol: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3][4] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point for drug discovery. This technical guide focuses on a specific, yet underexplored, member of this family: 2-(1H-Indol-1-yl)ethanol . This scaffold, characterized by a hydroxyethyl group at the N-1 position of the indole ring, offers a unique vector for chemical modification, providing a gateway to novel therapeutic agents. This document provides a comprehensive overview of its synthesis, known biological activities of its precursors, and its potential in developing new treatments for inflammatory diseases, cancer, and viral infections.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is primarily achieved through a two-step process starting from indole. The key intermediate is a 1-(1H-indol-1-yl)ethanone derivative, which is subsequently reduced to the target ethanol.

The foundational synthetic route involves the N-acylation of indole with chloroacetyl chloride to form 2-chloro-1-(1H-indol-1-yl)ethanone. This intermediate can then be subjected to nucleophilic substitution and reduction. A general pathway is outlined below.

Caption: General synthesis of the this compound scaffold.

This protocol is adapted from the synthesis of related 1-(1H-indol-1-yl)ethanone derivatives.[5]

-

Reaction Setup: Dissolve indole (0.02 moles) in 100 ml of toluene in a dry 250 ml round-bottom flask.

-

Addition of Reagent: Heat the solution to reflux. Slowly add a solution of chloroacetyl chloride (0.01 moles) in toluene dropwise to the refluxing mixture.

-

Reaction: Continue refluxing the reaction mixture for 3 hours.

-

Work-up: After cooling, the precipitate is filtered, dried, and recrystallized from ethanol to yield 2-chloro-1-(1H-indol-1-yl)ethanone.

The subsequent reduction of the ketone and displacement of the chloride (or reduction of an azide after substitution) can be achieved using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the final this compound scaffold.

Therapeutic Applications and Biological Activity

While direct biological studies on this compound are limited, significant research on its immediate precursor, 1-(1H-indol-1-yl)ethanone, provides a strong rationale for its therapeutic potential, particularly in the realm of anti-inflammatory agents.

Derivatives of 1-(1H-indol-1-yl)ethanone have been synthesized and evaluated as potential cyclooxygenase-2 (COX-2) inhibitors, a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] These compounds have demonstrated significant anti-inflammatory and analgesic effects in in-vivo models.

Data Presentation: In-Vivo Anti-inflammatory and Analgesic Activity of 1-(1H-indol-1-yl)ethanone Derivatives

| Compound ID | Structure (R-group on aniline moiety) | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection) |

| D-1 | H | 55.17 | 51.35 |

| D-2 | 2-NO₂ | 58.62 | 54.05 |

| D-3 | 3-NO₂ | 62.06 | 56.75 |

| D-4 | 4-Cl | 65.51 | 59.45 |

| D-5 | 4-Br | 68.96 | 62.16 |

| D-6 | 4-F | 72.41 | 67.56 |

| D-7 | 4-NO₂ | 75.86 | 70.27 |

| D-8 | 4-OCH₃ | 51.72 | 48.64 |

| Indomethacin | (Reference Drug) | 79.31 | 72.97 |

| Data adapted from reference[7]. Activities were assessed at a dose of 20 mg/kg. |

The data suggests that electron-withdrawing groups at the para-position of the aniline ring enhance both anti-inflammatory and analgesic activities, with the 4-nitro derivative (D-7) showing the highest potency, comparable to the standard drug indomethacin.[7]

Signaling Pathway: COX-2 Inhibition

The anti-inflammatory action of these compounds is attributed to the inhibition of the COX-2 enzyme. COX-2 is responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation and pain.

Caption: Mechanism of action via inhibition of the COX-2 pathway.

Carrageenan-Induced Rat Paw Edema (Anti-inflammatory Activity) [7]

-

Animals: Use healthy albino rats (150-200g).

-

Grouping: Divide animals into control, standard (Indomethacin, 20 mg/kg), and test groups (synthesized compounds, 20 mg/kg).

-

Administration: Administer the test compounds and standard drug orally as a suspension in 1% gum acacia. The control group receives the vehicle only.

-

Induction of Edema: After 30 minutes, inject 0.1 ml of 1% w/v carrageenan solution in normal saline into the sub-plantar region of the left hind paw of each rat.

-

Measurement: Measure the paw volume immediately (0 hours) and at 1, 2, 3, and 4 hours after injection using a plethysmometer.

-

Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = (1 - Vt/Vc) x 100, where Vt is the mean increase in paw volume in the test group and Vc is the mean increase in paw volume in the control group.

Acetic Acid-Induced Writhing (Analgesic Activity) [7]

-

Animals: Use healthy albino mice (25-30g).

-

Grouping and Administration: Similar to the anti-inflammatory assay, administer the vehicle, standard (Indomethacin), and test compounds orally.

-

Induction of Writhing: After 30 minutes, inject 0.1 ml of 1% acetic acid solution intraperitoneally to each mouse.

-

Observation: Place the mice in an observation chamber and count the number of writhes (a response characterized by abdominal constriction and stretching of hind limbs) for 20 minutes.

-

Calculation: Calculate the percentage protection against writhing using the formula: % Protection = (Wc - Wt) / Wc x 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the test group.

The broader indole scaffold is a well-established pharmacophore in anticancer and antiviral drug discovery.[1][8][9][10][11] Numerous N-substituted indole derivatives have shown potent activities. For instance, N-(2-hydroxyethyl)carboxamide derivatives of indole have shown high activity against HIV-1 reverse transcriptase mutants.[12] This suggests that the this compound scaffold could serve as a valuable platform for developing novel agents in these therapeutic areas.

The hydroxyethyl group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various viral or cancer cell targets.

Workflow for Novel Drug Discovery

The exploration of the this compound scaffold for new therapeutic agents would follow a standard drug discovery workflow.

Caption: A conceptual workflow for drug discovery using the scaffold.

Conclusion and Future Outlook

The this compound scaffold represents a promising, yet relatively untapped, area in medicinal chemistry. The established anti-inflammatory and analgesic potential of its direct synthetic precursors provides a solid foundation for its development as a new class of COX-2 inhibitors. The synthetic accessibility of the core and the presence of a modifiable hydroxyl group make it an attractive starting point for generating diverse chemical libraries.

Future research should focus on:

-

Direct Biological Evaluation: Synthesizing and directly testing this compound and its simple derivatives for anti-inflammatory, anticancer, and antiviral activities.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the indole ring and the ethanol side chain to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by novel active compounds derived from this scaffold.

For researchers and drug development professionals, the this compound core offers a fresh canvas for innovation, with the potential to yield next-generation therapeutics for a range of challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]

- 8. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Structural Analogs and Derivatives of 2-(1H-Indol-1-yl)ethanol for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities. This technical guide focuses on the structural analogs and derivatives of 2-(1H-indol-1-yl)ethanol, a promising scaffold for drug discovery. While direct research on this specific core is emerging, this document provides a comprehensive overview of the synthesis, chemical properties, and biological potential of closely related N-substituted indole derivatives. By examining the structure-activity relationships (SAR) of analogous compounds, this guide aims to provide a foundational resource for the rational design of novel therapeutics. The content herein emphasizes quantitative data, detailed experimental methodologies, and visual representations of key concepts to support and inspire further research and development in this area.

Introduction: The Indole Scaffold in Medicinal Chemistry

The indole ring system is a privileged heterocyclic motif renowned for its ability to interact with a diverse range of biological targets.[1] Its structural resemblance to endogenous molecules like tryptophan and serotonin allows it to mimic peptide structures and bind reversibly to numerous enzymes, offering vast opportunities for the development of novel drugs with distinct mechanisms of action.[1] Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The N1 position of the indole ring is a key site for substitution, allowing for the modulation of the molecule's physicochemical properties and biological activity. The introduction of a 2-hydroxyethyl group at this position, to form the this compound core, presents an intriguing starting point for generating libraries of new chemical entities with therapeutic potential.

Synthesis of this compound and its Derivatives

The synthesis of N-alkylated indoles is a well-established area of organic chemistry, with several methodologies available to introduce substituents at the N1 position.

General N-Alkylation of Indoles

A common and straightforward method for the synthesis of N-alkylated indoles involves the reaction of the indole with an appropriate alkyl halide in the presence of a base. For the synthesis of the this compound core, indole can be reacted with 2-bromoethanol or 2-chloroethanol.

A copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles has also been developed as an efficient method for direct N-alkylation.[3] This method demonstrates good yields for a variety of N-alkylated indoles.[3]

Synthesis of Derivatives

Derivatives of this compound can be synthesized by utilizing substituted indoles or by modifying the 2-hydroxyethyl side chain. For instance, various substituted indoles can be N-alkylated to introduce functional groups on the indole ring. Alternatively, the hydroxyl group of this compound can be a handle for further chemical modifications, such as esterification or etherification, to generate a library of derivatives.

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of this compound is limited in the public domain, the broader class of N-substituted indole derivatives has been extensively studied, revealing a wide range of therapeutic applications.

Anticancer Activity

Indole derivatives are a significant class of anticancer agents. For example, novel indolin-2-one derivatives bearing a 4-thiazolidinone moiety have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines.[4] One promising compound, 5h , demonstrated remarkable cytotoxicity and selectivity against HT-29 and H460 cancer cell lines with IC50 values of 0.016 µmol/L and 0.0037 µmol/L, respectively.[4] Similarly, (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives have shown potent anticancer activity against the HCT-116 cell line, with IC50 values as low as 7.1 µM.[5]

Anti-inflammatory Activity

Indole-2-one and 7-aza-2-oxindole derivatives have been designed and synthesized as anti-inflammatory agents.[6] Their activity was determined by evaluating their inhibitory potency against lipopolysaccharide (LPS)-stimulated tumor necrosis factor (TNF)-α and interleukin (IL)-6 release in RAW264.7 macrophages.[6] A quantitative structure-activity relationship (QSAR) analysis revealed that high molecular polarizability and a low lipid/water partition coefficient (ALogP) in the indole-2-one scaffold are beneficial for anti-inflammatory activity.[6]

Antimicrobial Activity

Derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one have been developed as potent antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[7] The compound 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) exhibited a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA.[7]

Quantitative Data Summary

The following tables summarize the quantitative biological data for various N-substituted indole derivatives, providing a reference for the potential potency of novel analogs of this compound.

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5h (indolin-2-one derivative) | HT-29 | 0.016 | [4] |

| H460 | 0.0037 | [4] | |

| 4g ((methylene)bis(2-(thiophen-2-yl)-1H-indole)) | HCT-116 | 7.1 | [5] |

| 4a ((methylene)bis(2-(thiophen-2-yl)-1H-indole)) | HCT-116 | 10.5 | [5] |

| 4c ((methylene)bis(2-(thiophen-2-yl)-1H-indole)) | HCT-116 | 11.9 | [5] |

| 7b (indole analogue of 2-cyanocinnamic acid amide) | MG-MID | 3.903 | [8] |

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA | 0.98 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of N-substituted indole derivatives.

General Procedure for N-Alkylation of Indole

Synthesis of 3,3′-(phenyl methylene) bis(2-(thiophen-2-yl)-1H-indole) (4a)

To a solution of 2-(thiophen-2-yl)-1H-indole (2 mmol) in a suitable solvent, the desired aldehyde (1 mmol) is added. The reaction mixture is stirred at room temperature for a specified time. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.[5]

Characterization of 4a:

-

¹H NMR: Signals at 6.23 ppm (1H, CH) and 11.43 ppm (2H, 2NH).[5]

-

¹³C NMR: Signal at 41.23 ppm (C-H).[5]

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., HT-29, H460, MDA-MB-231) are grown in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are seeded in 96-well plates and incubated to allow for cell attachment. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated further to allow for the formation of formazan crystals. The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]

Anti-inflammatory Activity Assay (LPS-stimulated Cytokine Release)

RAW264.7 macrophage cells are seeded in 96-well plates and pre-treated with the test compounds for a specified time (e.g., 2 hours). The cells are then stimulated with lipopolysaccharide (LPS) for another period (e.g., 22 hours). The cell culture supernatants are collected, and the levels of TNF-α and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions. The results are expressed as the percentage of the LPS control.[6]

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the drug discovery and evaluation process for indole derivatives.

Caption: A generalized workflow for the discovery and development of novel drug candidates based on the this compound scaffold.

Caption: A simplified signaling pathway of LPS-induced inflammation, a target for anti-inflammatory indole derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the extensive knowledge base of N-substituted indole derivatives, researchers can rationally design and synthesize new chemical entities with enhanced biological activity and favorable pharmacokinetic profiles. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for initiating such drug discovery programs.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound analogs. A thorough investigation of their structure-activity relationships will be crucial for identifying lead compounds with potent and selective activity against various disease targets. Furthermore, elucidating the specific molecular mechanisms of action of these novel compounds will be essential for their advancement into preclinical and clinical development. The versatility of the indole nucleus, combined with the potential for diverse functionalization at the N1-ethanol side chain, positions this scaffold as a valuable starting point for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural and Synthesized Indole Derivatives and their Biological Activities | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

In silico prediction of 2-(1H-Indol-1-yl)ethanol bioactivity

An In-Depth Technical Guide to the In Silico Prediction of 2-(1H-Indol-1-yl)ethanol Bioactivity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] this compound, an indole derivative, presents a promising starting point for drug discovery. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, encompassing target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By leveraging computational methodologies, researchers can efficiently generate hypotheses about the compound's therapeutic potential and guide subsequent experimental validation, thereby accelerating the drug development pipeline.[3][4]

Introduction: The Potential of the Indole Scaffold

The indole ring, a fusion of a benzene and a pyrrole ring, is a key structural component in many pharmaceutical agents.[5] Its derivatives are known to exhibit a multitude of biological effects, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties.[1][6][7] Compounds such as Indomethacin (an anti-inflammatory drug) and Vincristine (an anticancer agent) highlight the therapeutic importance of this heterocyclic system.[2][8]

This guide focuses on this compound, a structurally simple indole derivative. The objective is to provide a detailed framework for computationally predicting its potential biological activities and pharmacokinetic profile. This in silico approach allows for the rapid, cost-effective screening of potential therapeutic applications before committing to resource-intensive laboratory synthesis and testing.[4][9]

A General In Silico Prediction Workflow

The prediction of a molecule's bioactivity is a multi-step process that integrates various computational techniques. The workflow begins with identifying potential biological targets and progresses through molecular interaction simulations, activity modeling, and pharmacokinetic profiling.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is in silico drug discovery? [synapse.patsnap.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. azolifesciences.com [azolifesciences.com]

Investigating the Pharmacology of Novel Indole Ethanolamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole ethanolamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules, natural products, and synthetic drugs. Its inherent ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs), has made it a focal point for the discovery of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacology of novel indole ethanolamines, with a focus on their interactions with key central nervous system (CNS) receptors and metabolic regulators. We present a compilation of quantitative pharmacological data, detailed experimental protocols for their characterization, and visualizations of the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of next-generation therapeutics based on the indole ethanolamine framework.

Data Presentation: Quantitative Pharmacology

The pharmacological activity of novel indole ethanolamines is diverse, with specific congeners demonstrating high affinity and functional activity at a range of targets. This section summarizes key quantitative data from in vitro studies to facilitate comparison and guide structure-activity relationship (SAR) analysis.

Receptor Binding Affinities

The binding affinity of a compound for its target receptor is a critical determinant of its potency. The following tables present the dissociation constants (Kᵢ) of several novel indole ethanolamines at various serotonin (5-HT) and dopamine (D) receptors. Lower Kᵢ values indicate higher binding affinity.

Table 1: Serotonin Receptor Binding Affinities of Novel Indole Ethanolamines

| Compound | 5-HT₁A (Kᵢ, nM) | 5-HT₁B (Kᵢ, nM) | 5-HT₁D (Kᵢ, nM) | 5-HT₂A (Kᵢ, nM) | 5-HT₂C (Kᵢ, nM) | 5-HT₆ (Kᵢ, nM) | 5-HT₇ (Kᵢ, nM) | Reference(s) |

| N,N-dimethyltryptamine (DMT) | 108 | 115 | 118 | 103 | 196 | >10000 | 483 | [1] |

| 5-Chloro-N,N-dimethyltryptamine | 18.7 | 110 | 120 | 58.7 | 103 | 1000 | 42.8 | [1] |

| 5-Bromo-N,N-dimethyltryptamine | 31.5 | 100 | 110 | 69.3 | 125 | 1000 | 60.5 | [1] |

| 5-Iodo-N,N-dimethyltryptamine | 40.2 | 110 | 120 | 80.5 | 150 | 1000 | 70.3 | [1] |

| Cilansetron | >5000 | >5000 | >5000 | >5000 | >5000 | >5000 | >5000 | [2] |

| MK-462 (Rizatriptan) | - | - | High Affinity | - | - | - | - | [3] |

| D2AAK5 | High Affinity | - | - | High Affinity | - | - | - | [4] |

| D2AAK6 | High Affinity | - | - | High Affinity | - | - | - | [4] |

| D2AAK7 | High Affinity | - | - | High Affinity | - | - | - | [4] |

Table 2: Dopamine Receptor Binding Affinities of Novel Indole Ethanolamines

| Compound | D₁ (Kᵢ, nM) | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | D₄ (Kᵢ, nM) | Reference(s) |

| Indolebutylamine 11q | >10000 | >10000 | 124 | - | [3] |

| Dihydro-1H-isoindole 19 | - | >100-fold selective vs D3 | pKi 8.3 | - | [5] |

| FAUC 299 | >8600 | >8600 | >8600 | 0.52 | |

| FAUC 316 | >8600 | >8600 | >8600 | 1.0 | |

| Eticlopride-based analog 33 | 1.77 | 0.436 | - | - | [2] |

| Eticlopride-based analog 34 | 2.57 | 0.444 | - | - | [2] |

Table 3: Cannabinoid Receptor Binding Affinities of Indole Derivatives

| Compound | CB₁ (Kᵢ, nM) | CB₂ (Kᵢ, nM) | Reference(s) |

| JWH-210 | 2.6 x 10⁻² | - | [6] |

| JWH-250 | 0.11 | - | [6] |

| RCS-4 | 7.3 | - | [6] |

| JWH-015 | 23 | - | [6] |

| Chloroindole analog (6-Cl) | 0.58 | - | [7] |

| Chloroindole analog (7-Cl) | 1.3 | - | [7] |

| Chloroindole analog (4-Cl) | 2.0 | - | [7] |

| Chloroindole analog (5-Cl) | 9.8 | - | [7] |

Functional Activity

Functional assays provide a measure of a compound's ability to elicit a biological response upon binding to its target. The following table summarizes the functional potencies (EC₅₀ or IC₅₀) of select indole ethanolamines in various in vitro functional assays.

Table 4: Functional Activity of Novel Indole Ethanolamines

| Compound | Assay | Target | Activity | EC₅₀/IC₅₀ (nM) | Eₘₐₓ (%) | Reference(s) |

| Indole Ethylamine 9 | Triglyceride Reduction | PPARα/CPT1a | Agonist | - | 51.3% at 20 µM | |

| BP 897 | cAMP Inhibition | D₃ Receptor | Partial Agonist | ~1 | ~55 | [8] |

| NKTR-181 | cAMP Inhibition | Mu-Opioid Receptor | Full Agonist | 12500 | ~100 | [9] |

| Dipropyl-5-CT | Formalin Test (antinociception) | 5-HT₁A Receptor | Agonist | - | - | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of pharmacological research. This section provides methodologies for key in vitro assays used in the characterization of novel indole ethanolamines.

Radioligand Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a target receptor.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., from transfected HEK293 cells or brain tissue).

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Test compounds (novel indole ethanolamines) at various concentrations.

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its K₋), and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[11]

-

cAMP Functional Assay for Gαs and Gαi-Coupled GPCRs

This protocol describes a method to measure the ability of a compound to modulate the production of cyclic AMP (cAMP) through Gαs-coupled (stimulatory) or Gαi-coupled (inhibitory) GPCRs.

-

Materials:

-

Cells stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).

-

Assay medium (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Forskolin (an adenylyl cyclase activator, used for Gαi assays).

-

Test compounds (novel indole ethanolamines) at various concentrations.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Plate reader compatible with the chosen detection kit.

-

-

Procedure (for Gαi-coupled receptors):

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with assay medium.

-

Pre-incubate the cells with the test compound at various concentrations for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (for antagonists) or EC₅₀ value (for agonists) and the maximum effect (Eₘₐₓ).

-

-

Procedure (for Gαs-coupled receptors):

-

Follow steps 1 and 2 as above.

-

Add the test compound at various concentrations to the cells.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration to determine the EC₅₀ and Eₘₐₓ.

-

ERK1/2 Phosphorylation Western Blot Assay

This protocol describes a method to measure the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a common downstream signaling event for many GPCRs.

-

Materials:

-

Cells expressing the receptor of interest.

-

Serum-free medium.

-

Test compounds (novel indole ethanolamines).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer apparatus and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Seed cells in a culture plate and grow to ~80-90% confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal for each sample. Plot the normalized signal against the logarithm of the test compound concentration to determine the EC₅₀.

-

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacology of novel indole ethanolamines.

Signaling Pathways

Experimental Workflows

Conclusion

The indole ethanolamine scaffold continues to be a fertile ground for the discovery of novel pharmacological agents with diverse therapeutic potential. This guide has provided a snapshot of the current understanding of the pharmacology of these compounds, with a focus on their interactions with CNS and metabolic targets. The presented quantitative data, detailed experimental protocols, and signaling pathway visualizations offer a foundational resource for researchers in this field. As our understanding of the intricate signaling networks of GPCRs and other targets deepens, and as synthetic methodologies become more sophisticated, we can anticipate the development of novel indole ethanolamines with enhanced selectivity and improved therapeutic profiles. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in a variety of disease areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of indolebutylamines as a novel class of selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of serotonin receptor subtypes for the antinociception of 5-HT in the spinal cord of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn-links.lww.com [cdn-links.lww.com]

2-(1H-Indol-1-yl)ethanol molecular weight and formula

An In-depth Technical Guide to 2-(1H-Indol-1-yl)ethanol

This technical guide provides a comprehensive overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the compound's molecular characteristics and outlines a relevant synthetic protocol for a related indole derivative, offering valuable insights for medicinal chemistry and pharmacological research.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [2][3][4][5] |

| Formula Weight | 161.2 g/mol | [1] |

| CAS Number | 121459-15-2 | [1] |

| Melting Point | 42-43 °C | [1] |

| Boiling Point | 141-142 °C (at 2.5 Torr) | [1] |

Synthesis and Experimental Protocols

The indole nucleus is a foundational scaffold in medicinal chemistry.[6] The synthesis of indole derivatives is a critical area of study. While a specific protocol for this compound is not detailed in the provided search results, a general method for the synthesis of related 3-(2-nitroethyl)-1H-indoles is described, which illustrates common laboratory techniques for indole functionalization.

General Experimental Protocol: Synthesis of 3-(2-Nitroethyl)-1H-Indoles

This procedure outlines the reaction of an indole with a β-nitrostyrene in ethanol, a common method for creating functionalized indole compounds.[7][8]

Materials:

-

Indole (2.0 mmol)

-

β-Nitrostyrene (2.1 mmol)

-

Acetic acid (10 μL)

-

Ethanol (1 mL)

-

5-mL round-bottom flask

-

Reflux condenser

-

Thin-Layer Chromatography (TLC) plates (e.g., Silufol UV-254)

-

Rotary evaporator or filtration apparatus

Procedure:

-